molecular formula C9H17NO2 B3149938 (r)-Tert-butyl pyrrolidine-3-carboxylate CAS No. 681288-45-9

(r)-Tert-butyl pyrrolidine-3-carboxylate

Cat. No.: B3149938
CAS No.: 681288-45-9
M. Wt: 171.24 g/mol
InChI Key: XWAHLXHVEMYNMY-SSDOTTSWSA-N
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Description

®-Tert-butyl pyrrolidine-3-carboxylate is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are present in many pharmaceuticals and natural products. The compound’s chiral nature makes it valuable in asymmetric synthesis, where it can be used to produce enantiomerically pure substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing pyrrolidine-3-carboxylate derivatives involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes. This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acids . Another approach involves the use of kinetic resolution protocols, which can offer significant advantages in strategies where asymmetric synthetic techniques cannot be employed due to poor substrate compatibility or lack of appropriate methodology .

Industrial Production Methods

Industrial production methods for ®-Tert-butyl pyrrolidine-3-carboxylate often involve large-scale asymmetric synthesis techniques. These methods typically use metal-catalyzed reactions, cycloadditions, and reductions of various carbonyl compounds to achieve high yields and enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

®-Tert-butyl pyrrolidine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the compound into other useful intermediates.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include nitroalkanes for Michael addition reactions, metal catalysts for reductions, and various oxidizing agents for oxidation reactions .

Major Products Formed

The major products formed from these reactions include enantiomerically pure pyrrolidine-3-carboxylic acids and their derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules .

Mechanism of Action

The mechanism of action of ®-Tert-butyl pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to enzymes and receptors, modulating their activity. This selective binding is crucial for its use in asymmetric synthesis and the production of enantiomerically pure pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Tert-butyl pyrrolidine-3-carboxylate is unique due to its tert-butyl group, which provides steric hindrance and enhances its stability. This makes it particularly valuable in industrial applications where stability and high enantiomeric purity are required .

Properties

IUPAC Name

tert-butyl (3R)-pyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-4-5-10-6-7/h7,10H,4-6H2,1-3H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAHLXHVEMYNMY-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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